![molecular formula C14H13ClO B14742310 1-Chloro-3-[(4-methylphenoxy)methyl]benzene CAS No. 6279-15-8](/img/structure/B14742310.png)
1-Chloro-3-[(4-methylphenoxy)methyl]benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-3-[(4-methylphenoxy)methyl]benzene is an organic compound with the molecular formula C14H13ClO It is a chlorinated aromatic compound featuring a benzene ring substituted with a chlorine atom and a [(4-methylphenoxy)methyl] group
准备方法
Synthetic Routes and Reaction Conditions: 1-Chloro-3-[(4-methylphenoxy)methyl]benzene can be synthesized through several methods. One common approach involves the reaction of 1-chloro-3-bromobenzene with 4-methylphenol in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may involve optimization of reaction conditions to minimize by-products and reduce costs.
化学反应分析
Types of Reactions: 1-Chloro-3-[(4-methylphenoxy)methyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl group on the phenoxy moiety can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions, particularly at the aromatic ring, to form partially or fully hydrogenated products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are often used.
Reduction Reactions: Catalysts like palladium on carbon (Pd/C) or nickel (Ni) in the presence of hydrogen gas (H2) are typical for reduction processes.
Major Products:
Substitution Reactions: Products include various substituted benzene derivatives depending on the nucleophile used.
Oxidation Reactions: Products include aldehydes, ketones, or carboxylic acids.
Reduction Reactions: Products include partially or fully hydrogenated benzene derivatives.
科学研究应用
1-Chloro-3-[(4-methylphenoxy)methyl]benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research into its potential as a precursor for drug development, particularly in the synthesis of anti-inflammatory and anticancer agents.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
作用机制
The mechanism of action of 1-Chloro-3-[(4-methylphenoxy)methyl]benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator of specific biological pathways, depending on its structural configuration and functional groups. For example, the phenoxy group can interact with hydrophobic pockets in proteins, while the chlorine atom can participate in halogen bonding interactions.
相似化合物的比较
1-Chloro-4-[(4-methylphenoxy)methyl]benzene: Similar structure but with the chlorine atom in a different position.
1-Bromo-3-[(4-methylphenoxy)methyl]benzene: Bromine atom instead of chlorine, leading to different reactivity.
1-Chloro-3-[(4-ethylphenoxy)methyl]benzene: Ethyl group instead of methyl, affecting the compound’s steric and electronic properties.
Uniqueness: 1-Chloro-3-[(4-methylphenoxy)methyl]benzene is unique due to its specific substitution pattern, which influences its chemical reactivity and interaction with biological targets. The presence of both chlorine and phenoxy groups provides a versatile platform for further functionalization and derivatization in synthetic chemistry.
属性
CAS 编号 |
6279-15-8 |
|---|---|
分子式 |
C14H13ClO |
分子量 |
232.70 g/mol |
IUPAC 名称 |
1-chloro-3-[(4-methylphenoxy)methyl]benzene |
InChI |
InChI=1S/C14H13ClO/c1-11-5-7-14(8-6-11)16-10-12-3-2-4-13(15)9-12/h2-9H,10H2,1H3 |
InChI 键 |
VYGXRWGMEIKQHM-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)OCC2=CC(=CC=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1E)-1-[(2,5-dimethoxyphenyl)methylene]indene](/img/structure/B14742234.png)
![[(1,3-Benzodioxol-5-ylmethyl)(nitroso)amino]acetonitrile](/img/structure/B14742236.png)
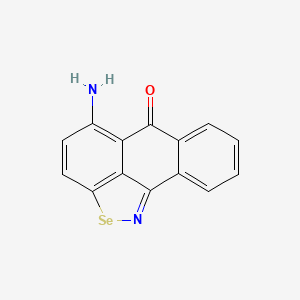
![(E)-N-(4-Bromophenyl)-1-[4-(pentyloxy)phenyl]methanimine](/img/structure/B14742247.png)
![Ethyl 3-[(3-ethoxy-3-oxopropyl)sulfonylmethylsulfonyl]propanoate](/img/structure/B14742261.png)
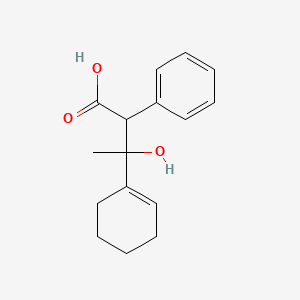
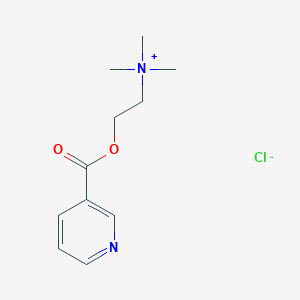
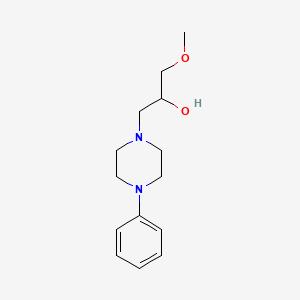
![N-[(4-phenyldiazenylphenyl)carbamothioyl]cyclobutanecarboxamide](/img/structure/B14742278.png)
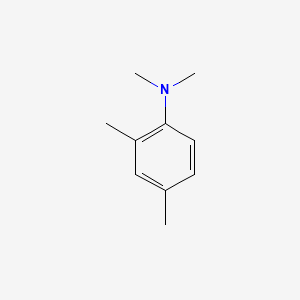
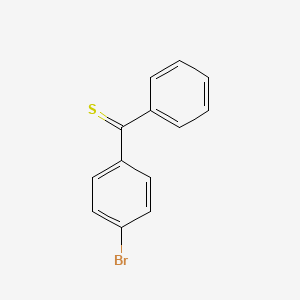
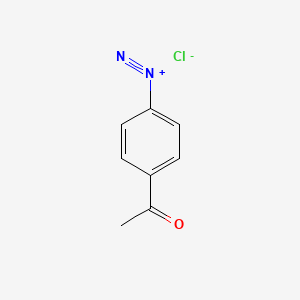

![Dimethyl[bis(octanoyloxy)]stannane](/img/structure/B14742297.png)
